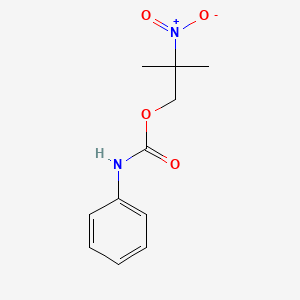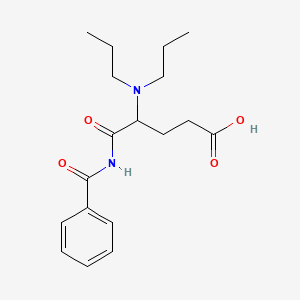
Pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- is a complex organic compound with a unique structure that combines elements of both carboxylic acids and amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of a suitable amine with benzoyl chloride, followed by the introduction of the dipropylamino group through nucleophilic substitution. The final step usually involves the oxidation of the intermediate to introduce the oxo group.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar principles to laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the dipropylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active site residues, while the dipropylamino group may interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid: A simpler carboxylic acid with similar structural features but lacking the benzoylamino and dipropylamino groups.
Valproic acid: A branched-chain carboxylic acid with anticonvulsant properties, used in the treatment of epilepsy and bipolar disorder.
5-(Diphenylphosphinyl)pentanoic acid: Another derivative of pentanoic acid with different functional groups, used in neurology research.
Uniqueness
Pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzoylamino and dipropylamino groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
25800-60-6 |
|---|---|
Molecular Formula |
C18H26N2O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-benzamido-4-(dipropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)15(10-11-16(21)22)18(24)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,21,22)(H,19,23,24) |
InChI Key |
IQYLNYFCJXRHTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(CCC(=O)O)C(=O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


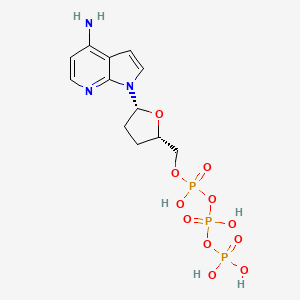
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)
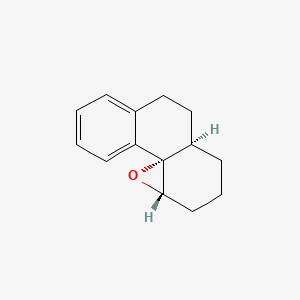

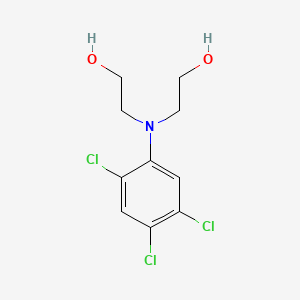
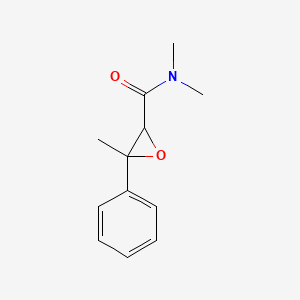


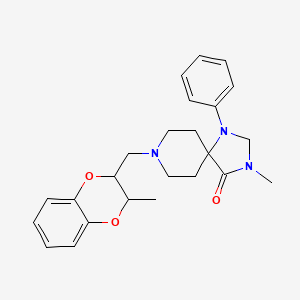
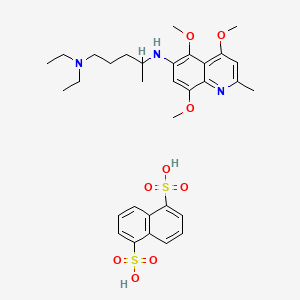

![2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt](/img/structure/B12790420.png)

